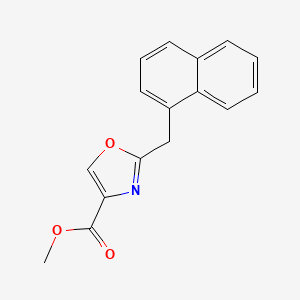

Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-16(18)14-10-20-15(17-14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLALPMUESISNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701166937 | |

| Record name | 4-Oxazolecarboxylic acid, 2-(1-naphthalenylmethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070896-65-8 | |

| Record name | 4-Oxazolecarboxylic acid, 2-(1-naphthalenylmethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070896-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxazolecarboxylic acid, 2-(1-naphthalenylmethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Robinson-Gabriel Synthesis

This classical approach involves cyclodehydration of acylated α-amino ketones. For example, treatment of methyl 2-amino-3-oxo-3-phenylpropanoate with acetic anhydride yields the corresponding oxazole-4-carboxylate derivative. While this method is reliable for simple oxazoles, introducing sterically demanding groups like 1-naphthylmethyl requires subsequent functionalization.

Van Leusen Reaction with TosMIC

Tosylmethyl isocyanide (TosMIC) reacts with methyl propiolate under basic conditions to form methyl oxazole-4-carboxylate directly. This one-pot method offers superior regioselectivity for the 4-carboxylate position. The reaction proceeds via nucleophilic attack of the isocyanide on the alkyne, followed by cyclization:

This route achieves yields of 72–86% under optimized conditions (THF, 0°C to room temperature).

Functionalization at the 2-Position

Introducing the 1-naphthylmethyl group at the oxazole’s 2-position presents synthetic challenges due to steric hindrance and electronic deactivation by the ester group. Three strategies emerge:

Alkylation of 2-Chloromethyloxazole Intermediate

Methyl 2-(chloromethyl)oxazole-4-carboxylate (CAS: 208465-72-9) serves as a key intermediate. Treatment with 1-naphthylmethylmagnesium bromide in anhydrous THF at −10°C to 0°C facilitates nucleophilic displacement:

This method, adapted from thiazole alkylation protocols, typically achieves 55–60% yields after purification by silica gel chromatography.

Friedel-Crafts Alkylation

Direct electrophilic substitution on the oxazole ring using 1-naphthylmethyl chloride in the presence of AlCl₃ has been explored. However, the electron-withdrawing carboxylate group deactivates the ring, necessitating harsh conditions (e.g., 80°C in dichloroethane) and resulting in modest yields (~35%).

Suzuki-Miyaura Cross-Coupling

For halogenated precursors, palladium-catalyzed coupling with 1-naphthylmethylboronic acid offers a modern alternative. For instance, methyl 2-bromooxazole-4-carboxylate reacts under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O):

This method provides superior regiocontrol (yields: 65–75%) but requires access to boronic acid derivatives.

Esterification and Protecting Group Strategies

The methyl ester at the 4-position is typically introduced early in the synthesis to avoid side reactions during subsequent steps. Two approaches prevail:

Direct Esterification of Oxazole-4-carboxylic Acid

Treatment of oxazole-4-carboxylic acid with methanol in the presence of H₂SO₄ (Fischer esterification) provides the methyl ester in 85–90% yield. However, this method is incompatible with acid-labile substituents.

In Situ Ester Formation During Cyclization

Using methyl propiolate in the Van Leusen reaction (Section 1.2) bypasses separate esterification steps. This one-pot strategy simplifies purification and improves overall yields.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and functional group tolerance:

Optimization and Industrial Considerations

Scale-up synthesis faces challenges in controlling exotherms during Grignard reactions and managing palladium residues in cross-coupling. Patent CN109627226B highlights the importance of:

-

Temperature control : Maintaining −10°C to 0°C during alkylation minimizes byproducts.

-

Solvent selection : THF enhances Grignard reactivity, while dichloromethane aids in Friedel-Crafts reactions.

-

Purification : Silica gel chromatography remains standard, though crystallization from IPA/water mixtures improves throughput .

Chemical Reactions Analysis

Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles like amines or thiols replace the existing substituents.

Scientific Research Applications

Chemical Synthesis and Applications

Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Cyclization Reactions : It can be synthesized through cyclization of appropriate precursors, often involving naphthalene derivatives.

- Substitution Reactions : The compound can undergo electrophilic and nucleophilic substitutions, leading to the formation of diverse derivatives that can be further utilized in synthetic pathways.

Table 1: Chemical Reactions Involving Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate

| Reaction Type | Example Conditions | Products Formed |

|---|---|---|

| Oxidation | KMnO4 in acidic medium | Oxazole derivatives |

| Reduction | LiAlH4 in dry ether | Reduced oxazole derivatives |

| Electrophilic Substitution | N-bromosuccinimide (NBS) for halogenation | Halogenated derivatives |

Biological Applications

The biological activity of methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate has been explored for its potential therapeutic effects. Research indicates that this compound exhibits:

- Antimicrobial Properties : Studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary investigations show that it may affect cancer cell proliferation by modulating specific enzymatic activities associated with tumor growth.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation, which could be beneficial in treating chronic inflammatory diseases.

Case Study: Anticancer Activity

A study demonstrated that methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate inhibited the proliferation of specific cancer cell lines. The mechanism involved the compound's interaction with cell signaling pathways that regulate growth and apoptosis.

Medicinal Chemistry

In medicinal chemistry, methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate is being investigated for potential drug development. Its structural properties make it suitable for:

- Drug Design : As a scaffold for synthesizing novel pharmaceuticals targeting specific diseases.

- Therapeutic Applications : Due to its biological activities, it is being explored as a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Table 2: Potential Therapeutic Applications

| Application Area | Potential Use |

|---|---|

| Antimicrobial | Development of new antibiotics |

| Anticancer | Targeting cancer cell proliferation |

| Anti-inflammatory | Treatment of chronic inflammatory diseases |

Mechanism of Action

The mechanism of action of Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function. The naphthylmethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Insights:

- Substituent Effects: Aromatic vs. Aliphatic Groups: The 1-naphthylmethyl group (bulky, aromatic) contrasts with smaller substituents like chloromethyl or fluorobenzyl, which may reduce steric hindrance but improve solubility. Electron-Withdrawing Groups: The 4-nitrophenyl substituent (C₁₁H₈N₂O₅) introduces strong electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions or cycloadditions . Natural Derivatives: Macrooxazole D (C₁₄H₁₄NO₅), isolated from marine sources, includes an epoxide moiety at the 5-position, conferring unique bioactivity and stability compared to synthetic esters .

Biological Activity

Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, discussing its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate has the molecular formula and a molecular weight of approximately 273.30 g/mol. The compound features an oxazole ring, which contributes to its reactivity and biological interactions. The naphthylmethyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Biological Activity

Research indicates that methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown significant antibacterial properties. For instance, derivatives with oxazole rings often demonstrate effectiveness against Gram-positive bacteria due to their ability to disrupt bacterial cell wall synthesis.

- Anticancer Potential : Preliminary studies suggest that methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate may have anticancer effects, particularly against breast and colon cancers. The mechanism may involve the induction of apoptosis in cancer cells through modulation of signaling pathways .

- Enzyme Inhibition : This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in treating metabolic disorders.

The biological activity of methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate can be attributed to several mechanisms:

- Interaction with Biological Targets : The compound interacts with various biological targets, including enzymes and receptors. Its structure allows it to fit into active sites, potentially inhibiting enzymatic activity or altering receptor function.

- Oxidative Stress Modulation : Some studies suggest that the compound may modulate oxidative stress levels in cells, thereby influencing cell survival and proliferation rates .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate relative to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-phenyloxazole-4-carboxylate | C11H9NO3 | Exhibits antibacterial activity |

| Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate | C17H15NO3 | Larger alkyl group; potential for enhanced solubility |

| Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate | C12H10ClNO3 | Incorporates chlorine; altered reactivity |

This comparison illustrates how the naphthylmethyl substitution in methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate may confer distinct biological activities and physical properties compared to other derivatives.

Case Studies

Several case studies have explored the biological effects of this compound:

- Anticancer Activity : In vitro studies demonstrated that methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The study highlighted a dose-dependent response, suggesting potential for further development as an anticancer agent .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against various bacterial strains. Results indicated that the compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent in infectious diseases.

- Enzyme Inhibition Studies : Research focused on the inhibitory effects of this compound on specific metabolic enzymes showed promising results, indicating its potential role in managing metabolic disorders .

Q & A

Q. What are the common synthetic routes for Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate, and what critical steps ensure high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization, coupling, and esterification. For example, oxazole ring formation can be achieved via Hantzsch-type reactions using β-keto esters and nitriles. A critical step is the introduction of the 1-naphthylmethyl group via alkylation or Suzuki-Miyaura coupling, requiring precise temperature control (e.g., 60–110°C) and catalysts like Pd(PPh₃)₄ . Post-synthetic purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is essential to isolate the product with >95% purity .

Q. How can researchers characterize the solubility profile of Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate, and what implications does this have for experimental design?

- Methodological Answer : Solubility testing in solvents like water, ethanol, and acetone is critical for reaction optimization. For structurally related compounds, dynamic viscosity measurements (4.0–6.0 cP at 25°C in 50g/L solutions) and solubility classifications (e.g., "practically insoluble" in acetone) guide solvent selection for recrystallization or kinetic studies . A standardized protocol involves:

Preparing saturated solutions at 25°C.

Filtering undissolved material.

Quantifying solubility via gravimetric analysis or HPLC.

Low water solubility suggests the need for co-solvents (e.g., DMSO) in biological assays .

Advanced Research Questions

Q. What analytical strategies are recommended to resolve contradictions in HRMS and NMR data for Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate derivatives?

- Methodological Answer : Discrepancies between calculated and observed HRMS values (e.g., Δ < 0.0004 m/z) may arise from isotopic impurities or adduct formation. Mitigation strategies include:

Q. How can computational methods aid in predicting the reactivity of Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate in complex reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For example:

- The oxazole ring’s C-5 position is electron-deficient, favoring nucleophilic attacks.

- The naphthyl group enhances steric hindrance, affecting regioselectivity in cross-coupling reactions .

Machine learning platforms (e.g., LabMate.AI ) can optimize reaction conditions by training on datasets from similar oxazole derivatives .

Q. What are the challenges in optimizing enantiomeric purity during the synthesis of chiral analogs of Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate, and how can they be addressed?

- Methodological Answer : Chiral analogs require asymmetric catalysis (e.g., Jacobsen’s catalysts) or chiral auxiliaries. Key challenges include:

- Racemization during esterification: Mitigated by low-temperature (<0°C) reactions and rapid workup .

- Enantiomeric excess (ee) validation: Chiral HPLC with columns like Chiralpak AD-H (hexane/ethanol eluent) achieves baseline separation .

- Contradictory ee values between polarimetry and HPLC: Resolved using Mosher’s ester derivatization for absolute configuration determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.